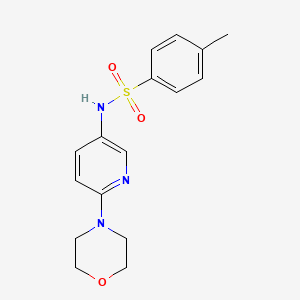

4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-13-2-5-15(6-3-13)23(20,21)18-14-4-7-16(17-12-14)19-8-10-22-11-9-19/h2-7,12,18H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKIKYIVXKPPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-pyridinecarboxaldehyde and morpholine.

Sulfonation: The benzenesulfonamide group is introduced through a sulfonation reaction, where the pyridine derivative is treated with sulfonyl chloride in the presence of a base.

Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related sulfonamides and carboxamides:

Key Observations :

- Morpholino Group Impact: The morpholino moiety in the target compound and Entry 6 improves aqueous solubility compared to non-polar analogs like Entry 7 .

- Sulfonamide vs.

- Substituent Effects : Alkenyl substituents () increase lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Activity

4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a pyridine ring and a morpholine moiety. Its chemical formula is C₁₃H₁₅N₃O₂S, and it exhibits properties that make it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and antiviral activities. The compound's efficacy has been evaluated against various bacterial strains and viruses, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Bacillus subtilis | 4.69 to 22.9 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These results suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a promising candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential as an antiviral agent. Studies have indicated that it may inhibit the activity of viral polymerases, which are critical for viral replication. For example, in silico screening identified similar compounds with promising inhibitory effects on norovirus RdRp, suggesting that structural analogs like this compound could be explored for antiviral applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The sulfonamide group likely plays a crucial role in inhibiting essential metabolic pathways, such as folate synthesis in bacteria, while the pyridine and morpholine rings may enhance binding affinity to target enzymes or receptors.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against a panel of bacterial strains. The findings confirmed that this compound exhibited superior activity compared to other tested sulfonamides, particularly against resistant strains of E. coli and S. aureus .

- Antiviral Screening : Another research effort focused on the antiviral potential of related compounds against norovirus. The study highlighted that certain derivatives showed significant inhibition of viral replication at low micromolar concentrations, indicating that modifications to the core structure could enhance antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituents on the Pyridine Ring : Variations in substituents on the pyridine ring can significantly influence antimicrobial potency.

- Morpholine Modifications : Alterations in the morpholine structure may affect solubility and cellular uptake, impacting overall efficacy.

Q & A

How can researchers optimize the synthesis of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide to improve yield and purity?

Basic Research Question

To enhance synthesis efficiency, focus on catalytic methods and purification strategies. For example, gold(I) catalysts (e.g., [Au(JohnPhos)(NTf₂)]) in dichloroethane (DCE) can facilitate regioselective coupling reactions, as demonstrated in analogous benzenesulfonamide syntheses . Post-reaction purification via column chromatography (e.g., Hex/EtOAc gradients) effectively isolates the target compound. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

What advanced techniques are recommended for structural characterization of this compound?

Basic Research Question

Combine single-crystal X-ray diffraction (employing SHELXL for refinement ), multinuclear NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For crystallographic validation, use the PLATON tool to check for twinning or disorder . Assign stereochemistry via NOESY or COSY NMR, particularly if asymmetric centers are present .

How can the biological activity of this compound be systematically evaluated?

Basic Research Question

Design assays targeting antimicrobial or enzyme-inhibitory activity. For example, test against Gram-positive/negative bacteria (MIC assays) and perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dihydrofolate reductase) . Cross-validate computational predictions with in vitro enzyme inhibition studies (IC₅₀ measurements).

What computational strategies are effective for analyzing electronic properties and reaction mechanisms?

Advanced Research Question

Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps . For mechanistic insights, apply Gaussian-optimized transition-state models to gold-catalyzed reactions . Molecular dynamics (MD) simulations (AMBER/CHARMM) can further assess protein-ligand stability .

How should researchers resolve contradictions in crystallographic data?

Advanced Research Question

Address discrepancies (e.g., R-factor anomalies) by re-examining data collection (e.g., APEX2 for integration ) and refining with SHELXL using Hirshfeld atom refinement (HAR) for hydrogen placement . Validate against checkCIF reports to identify overlooked symmetry or thermal motion errors .

What analytical methods are most reliable for quantifying degradation products?

Advanced Research Question

Employ LC-MS/MS (Q-TOF) with electrospray ionization (ESI) to detect trace impurities. For volatile byproducts, use GC-MS with biscyanopropyl/phenyl polysiloxane columns . Stability studies under accelerated conditions (40°C/75% RH) coupled with NMR tracking can identify hydrolytic or oxidative degradation pathways .

How can structure-activity relationships (SAR) be explored for analogs of this compound?

Advanced Research Question

Synthesize derivatives with varying substituents (e.g., morpholino vs. piperazine groups) and correlate structural features (logP, polar surface area) with bioactivity using multivariate regression . Compare X-ray structures of analogs to identify critical pharmacophore interactions .

What protocols ensure reproducibility in catalytic synthesis routes?

Advanced Research Question

Standardize catalyst loading (e.g., 5 mol% [Au(JohnPhos)(NTf₂)]) and solvent purity (anhydrous DCE) . Use in situ FTIR to monitor reaction kinetics and optimize stoichiometry. For air-sensitive steps, employ Schlenk-line techniques under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.